(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
Overview
Description
(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C16H24BFN2O4 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis :The compound (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid, due to its complex structure, is frequently synthesized through condensation reactions or modifications of existing structures. For instance, similar compounds have been synthesized through reactions like the condensation between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic methods (1H NMR, 13C NMR, LCMS), and confirmed through X-ray diffraction studies (Sanjeevarayappa et al., 2015). Furthermore, the compound’s structure, featuring a piperazine ring and a tert-butoxycarbonyl group, has been noted for its novel chemistry, potentially offering a pharmacologically useful core (Gumireddy et al., 2021).
Chemical Properties and Bioactivity :Compounds with structures akin to this compound have been reported for their biological activities. For instance, derivatives of benzyl piperazine and boronic acids have been synthesized and investigated for their potential as biologically active compounds due to their structural features (Adamczyk-Woźniak et al., 2015). Additionally, compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been screened for antibacterial and anthelmintic activity, exhibiting moderate activity in these domains (Sanjeevarayappa et al., 2015).
Novel Applications and Advances
Pharmaceutical Synthesis :The synthesis of pharmaceuticals often involves compounds with similar structural motifs. For instance, advanced analogs of (4-piperidinyl)-piperazines, closely resembling the structure of the compound , have shown potent inhibitory activities in enzyme-assay and cell-based assays, indicating their potential in the development of new medications (Chonan et al., 2011).
Material and Methodological Advancements :The intricate structure of this compound also finds relevance in material sciences and methodology improvements. For example, the synthesis of dendritic melamines comprising piperidine motifs and their self-assembly in the solid state demonstrates the application of similar structures in creating complex nano-structures with potential applications in various fields (Sacalis et al., 2019).
Properties
IUPAC Name |
[5-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLNTQIUJKUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118216 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(2-borono-4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-29-8 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(2-borono-4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[(2-borono-4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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